molecular formula C22H42O3 B12739622 1,3-Butylene glycol 1-oleate CAS No. 107394-21-8

1,3-Butylene glycol 1-oleate

Cat. No.: B12739622
CAS No.: 107394-21-8
M. Wt: 354.6 g/mol
InChI Key: GXHLVVIUMAPGLH-KHPPLWFESA-N
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Description

1,3-Butylene glycol 1-oleate is an ester compound formed from 1,3-butylene glycol and oleic acid. It is a colorless, viscous liquid that is soluble in water and various organic solvents. This compound is widely used in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butylene glycol 1-oleate can be synthesized through an esterification reaction between 1,3-butylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Butylene glycol 1-oleate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,3-butylene glycol and oleic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can occur at the ester bond, converting the ester back to the corresponding alcohol and acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 1,3-butylene glycol and oleic acid.

    Oxidation: Various oxidized derivatives of oleic acid.

    Reduction: 1,3-butylene glycol and oleic acid.

Scientific Research Applications

1,3-Butylene glycol 1-oleate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in the synthesis of other chemical compounds.

    Biology: Employed in studies related to lipid metabolism and membrane biology.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emollient properties.

Mechanism of Action

The mechanism of action of 1,3-butylene glycol 1-oleate primarily involves its interaction with the skin’s lipid barrier. The compound penetrates the stratum corneum, enhancing the skin’s hydration by reducing transepidermal water loss. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets include the lipid bilayers of the skin, where it integrates and helps maintain the integrity and function of the barrier.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butylene glycol: A diol used as a humectant and solvent in various formulations.

    Oleic acid: A fatty acid commonly used in the production of soaps and cosmetics.

    Propylene glycol: Another diol used as a solvent and humectant in personal care products.

Uniqueness

1,3-Butylene glycol 1-oleate is unique due to its combined properties of 1,3-butylene glycol and oleic acid. It offers both moisturizing and emollient effects, making it highly effective in cosmetic formulations. Unlike propylene glycol, it is less likely to cause skin irritation, making it suitable for sensitive skin applications.

Properties

CAS No.

107394-21-8

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

3-hydroxybutyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h10-11,21,23H,3-9,12-20H2,1-2H3/b11-10-

InChI Key

GXHLVVIUMAPGLH-KHPPLWFESA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O

Origin of Product

United States

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